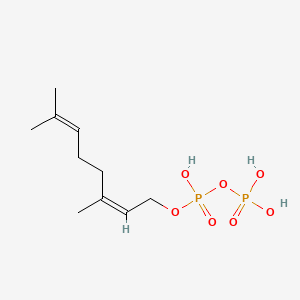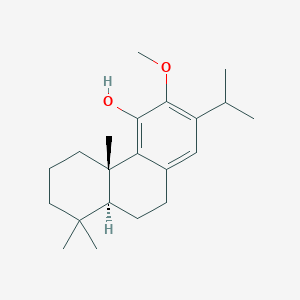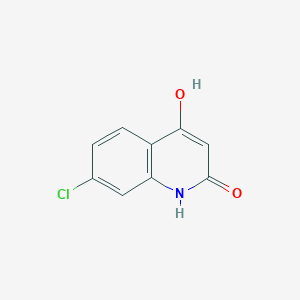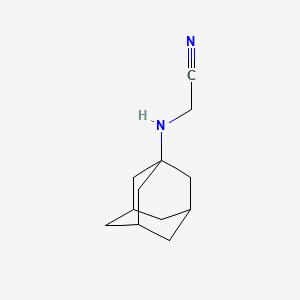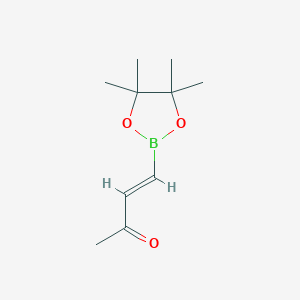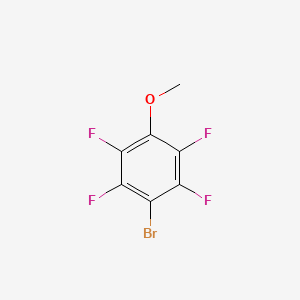
6-Bromo-2-trifluoromethyl-1H-indole
Übersicht
Beschreibung
6-Bromo-2-trifluoromethyl-1H-indole (6-Br-2-TFM-1H-indole) is a novel heterocyclic compound with a wide range of applications in the fields of medicinal chemistry and drug discovery. It is a trifluoromethylated indole with a bromo substituent at the 6-position. The compound has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 6-Br-2-TFM-1H-indole has been found to possess desirable pharmacological properties, including high affinity for certain targets, low toxicity, and good solubility. This review will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 6-Br-2-TFM-1H-indole.
Wissenschaftliche Forschungsanwendungen
Photoreactive Derivative Synthesis
6-Bromo-2-trifluoromethyl-1H-indole derivatives are synthesized for biological functional analysis. They serve as mother skeletons for various bioactive indole metabolites and are used as diazirine-based photoaffinity labels (Murai et al., 2012).
Synthesis of Anti-inflammatory Compounds
This compound is a key scaffold in the synthesis of anti-inflammatory naturally occurring compounds like Herdmanine D. It's used in regioselective synthesis, specifically in developing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid (Sharma et al., 2020).
Tetrahydro-β-Carboline Synthesis
It plays a role in constructing tetrahydro-β-carboline skeletons, crucial for synthesizing alkaloids like harmicine and 10-desbromoarborescidine-A (Mangalaraj & Ramanathan, 2012).
Synthesis of Natural Products
6-Bromoindole, including its derivatives, is utilized in the synthesis of natural products like breitfussin B. This involves a specific indole C4−H alkoxylation process (Nabi et al., 2017).
Catalysis and Cyclization
It's instrumental in copper-catalyzed coupling and cyclization reactions, forming compounds like indolo[2,1-a]isoquinolines (Lee et al., 2018).
Construction of Gamma-Carbolines
The compound is also used in the synthesis of gamma-carboline derivatives, essential in pharmaceutical and organic chemistry (Zhang & Larock, 2003).
Marine Sponge Alkaloid Isolation
It's identified as a significant component in the isolation of bisindole alkaloids from marine sponges, contributing to the discovery of novel bioactive compounds (McKay et al., 2002).
Crystal Structure Analysis
This compound derivatives are studied for their crystal structures, providing insights into hydrogen bonding networks and π-stacking in the indole moiety (Mphahlele, 2018).
Intermolecular Interaction Studies
Its derivatives are analyzed for their intermolecular interactions, contributing to the understanding of molecular structures and bonding (Barakat et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biochemical changes . For instance, in the Suzuki–Miyaura (SM) coupling reaction, oxidative addition occurs with formally electrophilic organic groups .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-trifluoromethyl-1H-indole . For instance, the Suzuki–Miyaura coupling reaction, which involves indole derivatives, is known to be exceptionally mild and functional group tolerant .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-trifluoromethyl-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBHDTNUEBRGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)
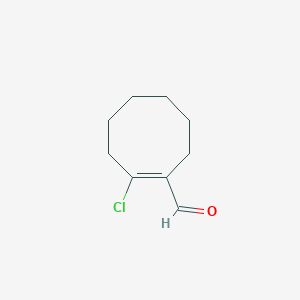
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

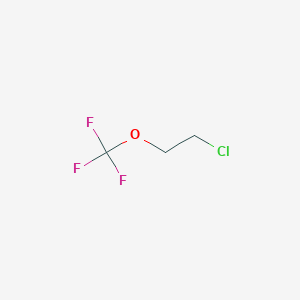

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)
